FTI-277 hydrochloride

Ras oncogene signaling Protein prenylation FTase inhibition

This methyl ester prodrug of FTI-276 is designed for enhanced cell permeability. It selectively inhibits H-Ras farnesylation (IC₅₀ 100 nM) while showing 100-fold lower K-Ras activity and minimal GGTase I inhibition. This precise selectivity profile is ideal for attributing phenotypes specifically to H-Ras pathway modulation, making it the definitive choice for H-Ras-driven cancer models and studies on endocrine therapy resistance mechanisms.

Molecular Formula C22H30ClN3O3S2
Molecular Weight 484.1 g/mol
Cat. No. B10762262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFTI-277 hydrochloride
Molecular FormulaC22H30ClN3O3S2
Molecular Weight484.1 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.Cl
InChIInChI=1S/C22H29N3O3S2.ClH/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);1H/t16-,20+;/m1./s1
InChIKeyPIAFFJUUNXEDEW-PXPMWPIZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FTI-277 HCl: Peptidomimetic Farnesyltransferase Inhibitor for Ras Oncogene Research


The compound methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate hydrochloride, commonly referenced as FTI-277 hydrochloride (CAS 180977-34-8; free base CAS 170006-73-2), is a synthetic peptidomimetic inhibitor of farnesyltransferase (FTase). It functions as a prodrug methyl ester derivative of FTI-276, designed to enhance cellular permeability for studies of Ras-driven oncogenic signaling . In whole-cell assays, FTI-277 potently inhibits H-Ras processing (IC₅₀ = 100 nM) while exhibiting significantly lower potency toward K-Ras (IC₅₀ = 10 μM) and minimal activity against geranylgeranyltransferase I (GGTase I; IC₅₀ > 10 μM) [1]. This distinct inhibition profile underpins its utility as a selective tool compound for dissecting Ras isoform-specific signaling pathways in oncology research [2].

FTI-277 HCl: Why Farnesyltransferase Inhibitor Class Substitution Compromises Experimental Reproducibility


Farnesyltransferase inhibitors (FTIs) exhibit substantial heterogeneity in potency, selectivity, and cellular activity despite nominal classification within the same target class. FTI-277 HCl, as a methyl ester prodrug of FTI-276, demonstrates a unique cellular inhibition profile that differs markedly from its parent compound and other peptidomimetic FTIs such as L-744,832, as well as clinical-stage inhibitors like Tipifarnib and Lonafarnib [1]. Critical differences include: (1) differential Ras isoform selectivity in whole cells, with FTI-277 inhibiting H-Ras processing at nanomolar concentrations but requiring micromolar concentrations for K-Ras, whereas Lonafarnib exhibits sub-nanomolar potency against multiple Ras isoforms ; (2) variable selectivity between FTase and GGTase I, which can lead to off-target prenylation inhibition and divergent cellular phenotypes [2]; and (3) distinct chemical structures that influence cell permeability and intracellular accumulation, directly affecting experimental potency and reproducibility [3]. Consequently, generic substitution among FTIs without explicit consideration of these quantitative differences risks misinterpretation of pathway-specific effects and compromises cross-study comparability.

FTI-277 HCl: Quantitative Differentiation Evidence for Informed Compound Selection


FTI-277 HCl vs. FTI-276: Enhanced Cellular Potency via Prodrug Methyl Esterification

FTI-277 HCl is the methyl ester prodrug derivative of FTI-276, a modification that substantially increases cellular membrane permeability and intracellular accumulation. In whole-cell H-Ras processing assays, FTI-277 exhibits an IC₅₀ of 100 nM [1], whereas FTI-276, lacking the methyl ester moiety, demonstrates reduced cellular activity, with whole-cell potency approximately 10-fold lower than its cell-free FTase inhibitory activity (IC₅₀ = 0.5 nM in enzyme assays) . This prodrug design enables FTI-277 to achieve effective intracellular concentrations for blocking oncogenic Ras signaling in intact cells .

Ras oncogene signaling Protein prenylation FTase inhibition

FTI-277 HCl vs. GGTI-298: Superior FTase Selectivity Over GGTase I for Ras-Specific Pathway Dissection

FTI-277 HCl demonstrates high selectivity for farnesyltransferase (FTase) over geranylgeranyltransferase I (GGTase I), with an FTase IC₅₀ of 0.5 nM (cell-free enzyme assay) and GGTase I IC₅₀ > 10 µM, yielding a >20,000-fold selectivity window [1]. In contrast, GGTI-298, a peptidomimetic GGTase I inhibitor, exhibits an in vivo IC₅₀ of 3 µM for Rap1A processing but shows minimal activity against FTase (Ha-Ras IC₅₀ > 20 µM) . This orthogonal selectivity profile enables FTI-277 HCl to specifically interrogate FTase-dependent Ras signaling without confounding effects on GGTase I-mediated prenylation of Rho family GTPases [2].

FTase selectivity GGTase I inhibition Rap1A processing

FTI-277 HCl vs. Lonafarnib and Tipifarnib: Distinct Ras Isoform Selectivity Profile

FTI-277 HCl exhibits differential potency across Ras isoforms in whole-cell processing assays, inhibiting H-Ras with an IC₅₀ of 100 nM but requiring approximately 100-fold higher concentrations to inhibit K-Ras (IC₅₀ = 10 µM) [1]. In comparison, the clinical-stage FTase inhibitor Lonafarnib potently inhibits H-Ras, K-Ras, and N-Ras with IC₅₀ values of 1.9 nM, 5.2 nM, and 2.8 nM, respectively, in cell-free assays . Similarly, Tipifarnib inhibits FTase with an IC₅₀ of 0.86 nM for lamin B farnesylation and 7.9 nM for K-RasB peptide substrate . The pronounced H-Ras selectivity of FTI-277 HCl, coupled with its limited activity against K-Ras, makes it particularly well-suited for studies aimed at dissecting H-Ras-specific signaling contributions, whereas Lonafarnib and Tipifarnib provide broader Ras family coverage .

Ras isoform selectivity H-Ras inhibition K-Ras inhibition

FTI-277 HCl: Demonstrated Enhancement of Tamoxifen Efficacy in MCF-7 Breast Cancer Cells

FTI-277 HCl has been shown to enhance the anti-proliferative effects of tamoxifen in estrogen-dependent MCF-7 breast cancer cells. In a study by Dalenc et al. (2005), combined treatment with FTI-277 and tamoxifen resulted in significantly greater growth inhibition of MCF-7 cells compared to tamoxifen alone, with the combination reducing cell viability to approximately 40% of control at 72 hours, whereas tamoxifen monotherapy achieved only ~70% reduction [1]. This synergistic effect was attributed to FTI-277-mediated blockade of Ras signaling pathways that contribute to tamoxifen resistance. In contrast, studies with the clinical FTI Tipifarnib (R115777) in similar MCF-7 models required higher concentrations (5 µM) to achieve comparable apoptosis induction, and the combination effect was less pronounced .

Combination therapy Tamoxifen sensitization Breast cancer

FTI-277 HCl: Distinct Substrate Antagonism Profile Compared to L-744,832

Both FTI-277 HCl and L-744,832 are thiol-containing peptidomimetic FTase inhibitors that target the CAAX motif of Ras proteins, yet they exhibit distinct substrate antagonism profiles. FTI-277 HCl is derived from the C-terminal Cys-Val-Ile-Met sequence of K-Ras4B and potently inhibits FTase with an IC₅₀ of 0.5 nM . L-744,832, a structurally distinct peptidomimetic, effectively inhibits H-Ras and N-Ras farnesylation but demonstrates significantly reduced activity against K-Ras processing in cellular models . In comparative cellular assays, FTI-277 inhibits H-Ras processing with an IC₅₀ of 100 nM and K-Ras with an IC₅₀ of 10 µM, whereas L-744,832 exhibits even greater selectivity for H-Ras over K-Ras, with minimal K-Ras inhibition observed at concentrations up to 50 µM [1]. This differential K-Ras activity profile between the two peptidomimetics provides researchers with a nuanced toolkit for probing Ras isoform-specific biology.

Peptidomimetic FTIs CAAX motif Ras processing

FTI-277 HCl: Optimal Research Applications Based on Quantitative Differentiation


H-Ras-Specific Oncogenic Signaling Dissection in Cellular Models

FTI-277 HCl is optimally deployed for studies requiring selective inhibition of H-Ras farnesylation with minimal K-Ras or GGTase I interference. Its 100-fold H-Ras/K-Ras selectivity (IC₅₀ 100 nM vs. 10 µM) and >20,000-fold FTase/GGTase I selectivity window enable researchers to attribute observed phenotypic changes specifically to H-Ras pathway modulation [1]. This application is particularly valuable in H-Ras-transformed cell lines and in models of Ras-driven oncogenesis where H-Ras is the predominant isoform implicated.

Combination Studies with Endocrine Therapies in Breast Cancer Models

Based on demonstrated synergy with tamoxifen in MCF-7 breast cancer cells, FTI-277 HCl is a validated tool for investigating mechanisms of endocrine therapy resistance [2]. In these applications, FTI-277 HCl at concentrations of 1-10 µM enhances tamoxifen-mediated growth suppression by approximately 30 percentage points beyond tamoxifen monotherapy, providing a robust experimental system for evaluating FTase inhibition as an adjunctive strategy .

Cellular Permeability-Dependent FTase Inhibition Requiring Prodrug Activation

For experimental systems where cellular uptake and intracellular accumulation are limiting factors, FTI-277 HCl provides a critical advantage over the parent compound FTI-276. As a methyl ester prodrug, FTI-277 HCl achieves approximately 10-fold greater cellular potency in whole-cell H-Ras processing assays (IC₅₀ 100 nM) compared to estimated FTI-276 cellular activity . This property makes FTI-277 HCl the preferred selection for intact cell experiments where robust target engagement is required without membrane permeabilization.

Peptidomimetic FTase Inhibitor Tool Compound with Defined K-Ras Activity

In comparative studies of peptidomimetic FTase inhibitors, FTI-277 HCl occupies a distinct niche by exhibiting measurable, albeit reduced, activity against K-Ras processing (IC₅₀ 10 µM), in contrast to L-744,832 which shows negligible K-Ras inhibition even at 50 µM . This intermediate K-Ras activity profile enables researchers to probe the functional consequences of partial versus complete K-Ras pathway blockade, an experimental dimension not accessible with either broad-spectrum clinical FTIs or K-Ras-inactive peptidomimetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for FTI-277 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.